Potassium (2-chloropyrimidin-5-yl)trifluoroborate
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Overview
Description
Potassium (2-chloropyrimidin-5-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the trifluoroborate group enhances its utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with potassium trifluoroborate under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-chloropyrimidin-5-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
In Suzuki–Miyaura cross-coupling reactions, common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and organic solvents (e.g., THF). The reaction conditions typically involve heating the mixture to temperatures ranging from 50°C to 100°C.
Major Products
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Potassium (2-chloropyrimidin-5-yl)trifluoroborate has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura cross-coupling reactions.
Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Medicine: It serves as a key intermediate in the development of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of potassium (2-chloropyrimidin-5-yl)trifluoroborate in Suzuki–Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be compared with other organoboron compounds, such as:
Potassium phenyltrifluoroborate: Similar in reactivity but with a phenyl group instead of a chloropyrimidine group.
Potassium methyltrifluoroborate: Contains a methyl group, making it less sterically hindered and more reactive in certain reactions.
Potassium vinyltrifluoroborate: Features a vinyl group, allowing for different types of coupling reactions.
The uniqueness of this compound lies in its ability to introduce a chloropyrimidine moiety into target molecules, which can significantly alter their chemical and biological properties.
Properties
IUPAC Name |
potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUMZIPHWMCSIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682507 |
Source
|
Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-70-0 |
Source
|
Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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